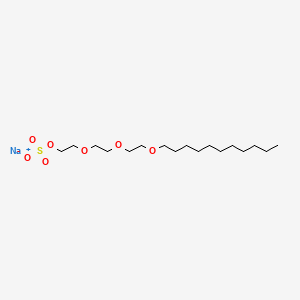
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate is a chemical compound known for its surfactant properties. It is commonly used in various industries, including personal care products, detergents, and cleaning agents . The compound has the chemical formula C20H42NaO7S and is recognized for its ability to reduce surface tension, making it an effective ingredient in formulations requiring emulsification and foaming.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate typically involves the reaction of undecanol with ethylene oxide to form undecoxyethoxyethanol. This intermediate is then further reacted with ethylene oxide to produce undecoxyethoxyethoxyethanol. Finally, the compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfation step is particularly critical and is often carried out in specialized equipment to handle the exothermic nature of the reaction. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions include undecoxyethoxyethanol and its derivatives. Hydrolysis of the sulfate group results in the formation of the corresponding alcohol and sulfuric acid .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and emulsifying properties .
Wirkmechanismus
The mechanism of action of Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate involves its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, thereby stabilizing emulsions. It disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate
- Sodium tetradecyl sulfate
- Sodium lauryl ether sulfate
Comparison
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate is unique due to its specific ethoxyethoxyethoxy chain, which imparts distinct solubility and surfactant properties. Compared to Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate, it has a slightly different hydrophobic tail length, affecting its micelle formation and critical micelle concentration. Sodium lauryl ether sulfate, on the other hand, has a simpler structure and is more commonly used in household products .
Eigenschaften
CAS-Nummer |
25446-77-9 |
|---|---|
Molekularformel |
C17H35NaO7S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
sodium;2-[2-(2-undecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C17H36O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-21-12-13-22-14-15-23-16-17-24-25(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
YNZOPEQDRREAHC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


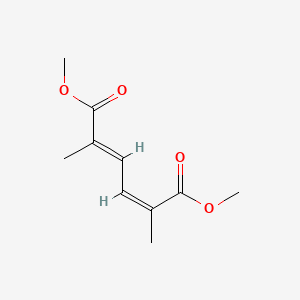
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
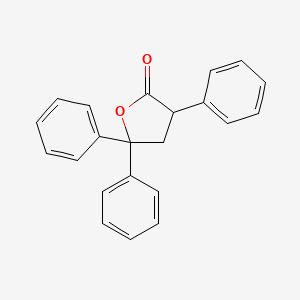
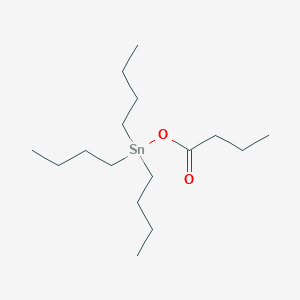
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
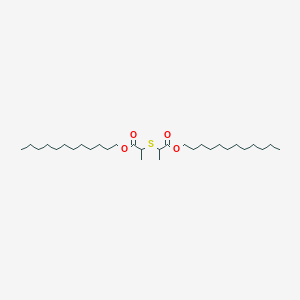


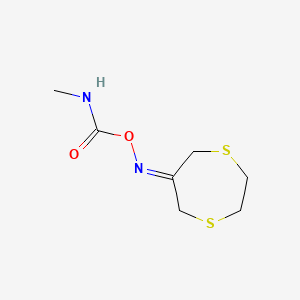
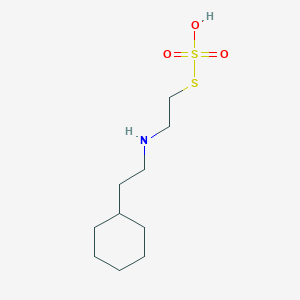
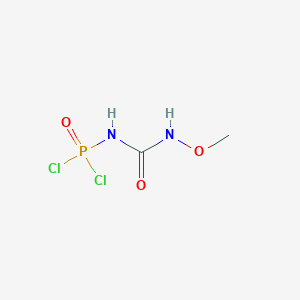
![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)

